molecular formula C13H19NO4 B569599 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 113380-34-0

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B569599
CAS No.: 113380-34-0
M. Wt: 253.298
InChI Key: PZQUSQVNYWORPF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The parent structure is identified as 1H-pyrrole-2-carboxylic acid, indicating the presence of the five-membered heterocyclic ring containing one nitrogen atom and a carboxylic acid functionality at position 2. The numbering system begins with the nitrogen atom as position 1, followed by the carbon atoms in sequential order around the ring. The systematic name incorporates all substituents in alphabetical order with their corresponding positional descriptors, resulting in the complete designation: this compound.

The Chemical Abstracts Service registry number 113380-34-0 provides a unique identifier for this specific molecular structure, distinguishing it from closely related pyrrole derivatives. This registry system ensures unambiguous identification of the compound in scientific literature and commercial databases. The molecular formula C₁₃H₁₉NO₄ reflects the composition of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, distributed across the pyrrole ring, the carboxylic acid group, the two methyl substituents, and the 4-ethoxy-4-oxobutyl side chain. Alternative nomenclature systems, including the synonym 2,4-Dimethyl-3-(carbethoxy propyl)-pyrrole-5-carboxylic acid, reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The International Union of Pure and Applied Chemistry name generation process for this compound involves systematic identification of the longest carbon chain, recognition of the heterocyclic core, and proper designation of functional groups according to priority rules. The carboxylic acid functionality takes precedence in naming, establishing the pyrrole-2-carboxylic acid base name, while the remaining substituents are treated as modifying groups. The complexity of the substituent pattern, particularly the 4-ethoxy-4-oxobutyl group, requires careful attention to ensure accurate structural representation through nomenclature.

Properties

IUPAC Name

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-18-11(15)7-5-6-10-8(2)12(13(16)17)14-9(10)3/h14H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQUSQVNYWORPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=C(NC(=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721261
Record name 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113380-34-0
Record name 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method, utilizing 1,4-diketones and ammonia, is a classical route to pyrroles. For 3,5-dimethyl substitution, 2-bromopropionaldehyde and ethyl acetoacetate react under basic conditions to form a 1,4-diketone intermediate, which cyclizes in the presence of ammonia:

2-Bromopropionaldehyde+Ethyl acetoacetateNH33,5-Dimethylpyrrole-2-carboxylate[3]\text{2-Bromopropionaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{NH}_3} \text{3,5-Dimethylpyrrole-2-carboxylate} \quad

Optimization Notes :

  • Temperature control (0–50°C) during ammonia addition minimizes side reactions.

  • Dichloromethane extraction and freeze crystallization yield the pyrrole ester in >80% purity.

Vinamidinium Salt Pathway

An alternative route involves generating a vinamidinium salt from 4-substituted phenylacetic acid using the Vilsmeier-Haack reagent (POCl₃/DMF). Cyclization with methyl 2-aminoacetate hydrochloride forms the pyrrole ring:

4-Substituted phenylacetic acidVilsmeier-HaackVinamidinium saltMethyl 2-aminoacetatePyrrole-2-carboxylate[1]\text{4-Substituted phenylacetic acid} \xrightarrow{\text{Vilsmeier-Haack}} \text{Vinamidinium salt} \xrightarrow{\text{Methyl 2-aminoacetate}} \text{Pyrrole-2-carboxylate} \quad

Key Advantage : This method allows precise control over substituents via tailored vinamidinium salts.

Introduction of the 4-Ethoxy-4-oxobutyl Side Chain

Alkylation of Pyrrole Intermediates

The 4-position of the pyrrole is alkylated using ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃) in acetone. The reaction proceeds via an SN2 mechanism, with tetrabutylammonium bromide (TBAB) enhancing solubility:

Pyrrole-2-carboxylate+Ethyl 4-bromobutanoateK₂CO₃, TBAB4-(4-Ethoxy-4-oxobutyl)pyrrole[1]\text{Pyrrole-2-carboxylate} + \text{Ethyl 4-bromobutanoate} \xrightarrow{\text{K₂CO₃, TBAB}} \text{4-(4-Ethoxy-4-oxobutyl)pyrrole} \quad

Typical Conditions :

  • Solvent : Acetone or DMF

  • Temperature : 50°C for 4–6 hours

  • Yield : 85–93% after column chromatography

Michael Addition Approach

For higher regioselectivity, a Michael addition using ethyl acrylate derivatives and organocatalysts has been explored, though this method is less documented in the literature for pyrrole systems.

Carboxylic Acid Formation: Ester Hydrolysis

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Acidic (HCl) or basic (NaOH) hydrolysis is employed, with the latter being more common for methyl/ethyl esters:

Ethyl 4-(4-ethoxy-4-oxobutyl)-3,5-dimethylpyrrole-2-carboxylateNaOH, H2O4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid[4]\text{Ethyl 4-(4-ethoxy-4-oxobutyl)-3,5-dimethylpyrrole-2-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid} \quad

Reaction Conditions :

  • Base : 1M NaOH, reflux for 6–8 hours

  • Workup : Acidification with HCl to pH 4, followed by extraction with ethyl acetate.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Paal-Knorr 2-Bromopropionaldehyde, ethyl acetoacetateCyclization, alkylation, hydrolysis70–75Simplicity, fewer stepsLimited substituent flexibility
Vinamidinium 4-Substituted phenylacetic acidVilsmeier-Haack, cyclization, alkylation80–85High regioselectivity, customizable groupsMulti-step synthesis, costly reagents
Direct Alkylation Pre-formed pyrrole-2-carboxylateSN2 alkylation, hydrolysis85–93High yields, scalableRequires pre-functionalized pyrrole core

Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

  • ¹H-NMR :

    • Pyrrole protons : δ 6.8–7.5 ppm (aromatic region).

    • Ethoxy group : δ 1.1–1.2 ppm (triplet, CH₃), δ 4.0–4.1 ppm (quartet, OCH₂).

    • Butyl chain : δ 2.2–2.3 ppm (t, CH₂CO), δ 1.9–2.0 ppm (m, CH₂).

  • IR Spectroscopy :

    • Carboxylic acid : ~1700 cm⁻¹ (C=O stretch).

    • Ester : ~1740 cm⁻¹ (C=O stretch).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 295.2 (C₁₄H₂₁NO₅).

Industrial Scalability and Environmental Considerations

  • Solvent Selection : Acetone and dichloromethane are common but pose environmental risks. Alternative solvents (e.g., 2-MeTHF) are under investigation.

  • Catalyst Recycling : TBAB can be recovered via aqueous extraction, reducing costs.

  • Waste Management : Bromide byproducts require neutralization before disposal.

Mechanism of Action

The mechanism by which 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its interaction with biological targets. It may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural feature—the 4-ethoxy-4-oxobutyl chain —distinguishes it from other pyrrole derivatives. Below is a comparison with analogous compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications References
4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 4-(4-ethoxy-4-oxobutyl), 3,5-dimethyl ~283.3 g/mol Potential antimicrobial activity; carboxylic acid enhances solubility and binding affinity
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 4-ethoxycarbonyl, 3,5-dimethyl ~227.2 g/mol Shorter substituent; used in peptide bioconjugation due to hydrolytic stability
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 4-acetyl, 3,5-dimethyl ~207.2 g/mol Acetyl group increases hydrophobicity; studied in plant growth promotion
4-((4-Acetylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 4-sulfonyl, 3,5-dimethyl ~361.4 g/mol Sulfonyl group enhances apoptosis induction (IC50 = 0.36–3.02 μM in cancer cells)
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate 4-(ethoxy-oxoethyl), 3,5-dimethyl ~253.3 g/mol Ethyl ester derivatives exhibit higher logP (2.2), favoring membrane permeability

Key Observations :

  • Substituent Length and Solubility : The 4-ethoxy-4-oxobutyl chain in the target compound increases molecular weight and hydrophobicity compared to shorter-chain derivatives (e.g., ethoxycarbonyl or acetyl). This may reduce aqueous solubility but improve lipid membrane penetration .
  • Functional Group Impact: The carboxylic acid group in the target compound and its ethoxycarbonyl analogue enhances hydrogen bonding, critical for enzyme inhibition (e.g., dihydrofolate reductase (DHFR) and enoyl-ACP reductase) . In contrast, sulfonyl-containing derivatives exhibit apoptosis induction via distinct mechanisms .

Biological Activity

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS Number: 113380-34-0) is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common method includes the use of Vilsmeier-Haack reactions to introduce substituents on the pyrrole ring, which can significantly influence the biological properties of the resulting compounds .

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit antimicrobial properties. In particular, studies have shown that certain pyrrole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study highlighted that pyrrole-based compounds could disrupt quorum sensing in Pseudomonas aeruginosa, which is crucial for its virulence .

Anti-Tuberculosis Activity

Recent investigations into the anti-tubercular activity of pyrrole derivatives have revealed promising results. A related compound demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that structural modifications on the pyrrole scaffold can enhance efficacy against this pathogen. The most effective derivatives showed minimal cytotoxicity while maintaining high potency (MIC < 0.016 μg/mL) against M. tuberculosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups and bulky substituents on the carboxamide significantly enhances its anti-TB activity. For example, modifications that include phenyl or pyridyl groups with electron-withdrawing substituents have been linked to improved interaction with target proteins involved in mycolic acid biosynthesis in M. tuberculosis .

Case Studies

Study Findings
Study on Quorum Sensing InhibitionDemonstrated that pyrrole derivatives can inhibit virulence factors in Pseudomonas aeruginosa, suggesting potential use in treating infections .
Anti-Tuberculosis EvaluationIdentified several pyrrole derivatives with MIC values < 0.016 μg/mL against drug-resistant M. tuberculosis strains, highlighting their therapeutic potential .
SAR AnalysisShowed that bulky substituents and specific electronic properties significantly affect biological activity and target binding efficiency .

Q & A

Q. Optimization Strategies :

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere improves yield in deprotection steps .
  • Temperature Control : Maintaining <60°C during decarboxylation minimizes side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Focus
Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and quartet at ~4.1 ppm (CH₂) in ¹H NMR. Pyrrole protons resonate at 6.5–7.0 ppm .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1730 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) functionalities.

Q. Crystallography :

  • Single-Crystal XRD : Resolves bond lengths and angles. For example, triclinic crystals (space group P1) with hydrogen-bonded dimers (R₂²(10) motifs) are common in pyrrole derivatives .
  • DFT Validation : Compare experimental XRD data with DFT-optimized geometries (B3LYP/6-31G*) to confirm tautomeric forms .

How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Focus
Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy errors <2.4 kcal/mol) .
  • Basis Sets : Use 6-311++G** for polarization and diffuse functions on oxygen and nitrogen atoms.
  • Reactivity Descriptors :
    • Fukui Functions : Identify nucleophilic/electrophilic sites. The carboxylic acid group typically shows high electrophilicity.
    • HOMO-LUMO Gaps : Predict charge-transfer behavior. Pyrrole derivatives often exhibit gaps ~4–5 eV, indicating moderate reactivity .

Validation : Compare DFT-derived dipole moments and bond orders with experimental XRD or NMR data to refine computational models .

What strategies are recommended for resolving discrepancies between computational predictions and experimental data in physicochemical properties?

Advanced Research Focus
Case Study : If DFT-predicted solubility conflicts with experimental results:

Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to account for solvation-free energy .

Tautomerism Analysis : Use ab initio molecular dynamics (AIMD) to explore protonation states in solution.

Crystal Packing : XRD reveals intermolecular H-bonds that reduce solubility (e.g., carboxylic acid dimerization) .

Q. Data Reconciliation Table :

PropertyDFT PredictionExperimental ValueDiscrepancy Source
Solubility (mg/mL)12.58.2Crystal packing effects
pKa3.84.1Solvent model limitations

How does the introduction of substituents (e.g., ethoxy vs. acetyl groups) influence biological activity, based on structure-activity relationship (SAR) studies?

Advanced Research Focus
SAR Insights :

  • Ethoxy Group : Enhances lipophilicity (logP ~2.1), improving membrane permeability but reducing aqueous solubility .
  • Acetyl Group : Increases electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites) .

Q. Biological Activity Comparison :

Compound ModificationIC₅₀ (μM)Target Protein
Ethoxy substituent12.3SARS-CoV-2 Mpro
Acetyl substituent8.7SARS-CoV-2 Mpro
Free carboxylic acid>50SARS-CoV-2 Mpro

Mechanistic Rationale : The acetyl group’s electron-withdrawing effect stabilizes hydrogen bonds with protease residues (e.g., HIS-41, GLU-166) .

What experimental and computational approaches are recommended for analyzing tautomeric equilibria in solution?

Advanced Research Focus
Methods :

Variable-Temperature NMR : Monitor proton shifts to identify tautomers (e.g., NH vs. OH protons).

UV-Vis Spectroscopy : Detect absorbance changes from conjugated π-system alterations.

DFT Free Energy Calculations : Compare relative stabilities of tautomers in solvent continuum models .

Key Finding : The 1H-pyrrole tautomer is favored in nonpolar solvents (ΔG = +1.2 kcal/mol), while the 3H-pyrrole form dominates in polar media .

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